1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrole-2-carbaldehyde
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Overview
Description
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrole-2-carbaldehyde is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This compound is characterized by its unique structure, which includes a chloro group at the 2-position of the thiazole ring and a pyrrole ring with a formyl group at the 2-position.
Mechanism of Action
Target of Action
Compounds with a similar thiazole structure have been found to interact with various biological targets such as dna and topoisomerase ii .
Mode of Action
Thiazole derivatives have been known to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
The interaction with dna and topoisomerase ii suggests that it may affect dna replication and cell division processes .
Result of Action
Based on its interaction with dna and topoisomerase ii, it can be inferred that the compound may induce cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrole-2-carbaldehyde typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable halide with thiourea or thioamide derivatives.
Introduction of the Chloro Group: Chlorination of the thiazole ring at the 2-position can be achieved using chlorinating agents such as thionyl chloride or phosphorus oxychloride.
Coupling with Pyrrole: The thiazole derivative is then coupled with pyrrole-2-carbaldehyde using a suitable coupling reagent, such as a palladium catalyst, to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromic acid.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group on the thiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Nucleophiles such as amines, alcohols, or thiols, and reaction conditions that favor nucleophilic substitution.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted thiazoles with different functional groups.
Scientific Research Applications
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrole-2-carbaldehyde has various applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound and its derivatives can be used in biological studies to investigate enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: It has potential therapeutic applications, such as in the development of antifungal, antibacterial, and anticancer agents.
Industry: It can be used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Comparison with Similar Compounds
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrole-2-carbaldehyde can be compared with other thiazole derivatives, such as:
Thiazole itself: A simpler heterocyclic compound without additional functional groups.
Clothianidin: A related compound used as a pesticide, which also contains a thiazole ring.
Other thiazole derivatives: Various compounds with different substituents on the thiazole ring, used in different applications.
Properties
IUPAC Name |
1-[(2-chloro-1,3-thiazol-5-yl)methyl]pyrrole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2OS/c10-9-11-4-8(14-9)5-12-3-1-2-7(12)6-13/h1-4,6H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKCEQSMBBBVAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)CC2=CN=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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